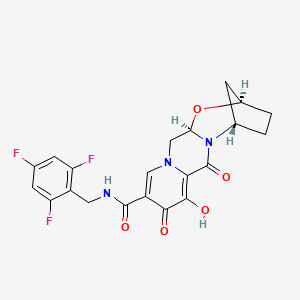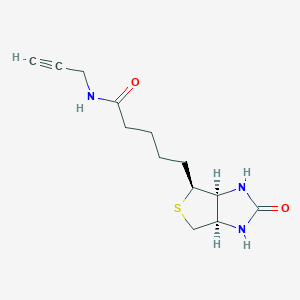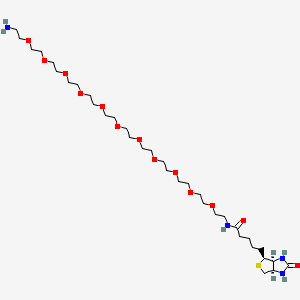
Bis-PEG9-NHS-Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bis-PEG9-NHS ester has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Bis-PEG9-NHS ester primarily targets primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .
Mode of Action
Bis-PEG9-NHS ester contains two NHS ester groups that interact with its targets. The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction leads to the creation of a stable amide bond between the two target molecules .
Biochemical Pathways
The primary biochemical pathway affected by Bis-PEG9-NHS ester involves the conjugation of the compound to primary amines in proteins and other molecules. This conjugation alters the properties of the target molecules, potentially affecting their function and interaction with other molecules .
Result of Action
The result of Bis-PEG9-NHS ester’s action is the formation of stable amide bonds with primary amines in proteins and other molecules . This can lead to changes in the properties of these molecules, potentially affecting their function and interactions with other molecules.
Action Environment
The action of Bis-PEG9-NHS ester is influenced by environmental factors such as pH. The reaction of NHS esters with primary amines is pH-dependent, with optimal reactivity observed at pH 7-9 . Additionally, the compound should be stored at -20°C and away from moisture to maintain its stability .
Biochemische Analyse
Biochemical Properties
Bis-PEG9-NHS ester interacts with various biomolecules, including enzymes and proteins. The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This property allows Bis-PEG9-NHS ester to be used for crosslinking between primary amines in proteins and other molecules .
Cellular Effects
The effects of Bis-PEG9-NHS ester on cells are primarily related to its role in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . By introducing Bis-PEG9-NHS ester into biomolecules, it can alter their solubility, stability, and biological activity, thereby regulating targeted delivery and biological imaging processes .
Molecular Mechanism
Bis-PEG9-NHS ester exerts its effects at the molecular level through its interactions with biomolecules. The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds . This allows Bis-PEG9-NHS ester to be used in the synthesis of PROTACs and ADCs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis-PEG9-NHS ester is synthesized by reacting polyethylene glycol with N-hydroxysuccinimide and a suitable activating agent, such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
In industrial settings, the production of Bis-PEG9-NHS ester involves large-scale reactions in controlled environments to ensure high purity and yield. The process includes purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-PEG9-NHS ester primarily undergoes substitution reactions where the N-hydroxysuccinimide ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and efficient at pH levels between 7 and 9 .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: pH 7-9, organic solvents like dichloromethane or dimethylformamide, inert atmosphere .Major Products
The major products formed from the reaction of Bis-PEG9-NHS ester with primary amines are stable amide bonds, which are crucial for crosslinking proteins and other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(NHS)PEG3: An even shorter spacer, which may limit its applications compared to Bis-PEG9-NHS ester.
Bis(NHS)PEG12: A longer spacer, providing greater flexibility and solubility but potentially increasing the complexity of the synthesis.
Uniqueness
Bis-PEG9-NHS ester is unique due to its optimal spacer length, which balances solubility, flexibility, and ease of synthesis. This makes it highly versatile for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O17/c33-25-1-2-26(34)31(25)48-29(37)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-40-8-6-30(38)49-32-27(35)3-4-28(32)36/h1-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWLSZJYTZVHMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)







